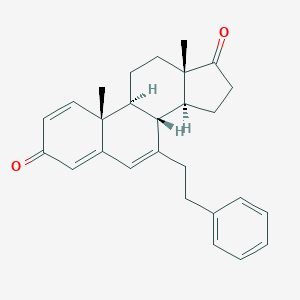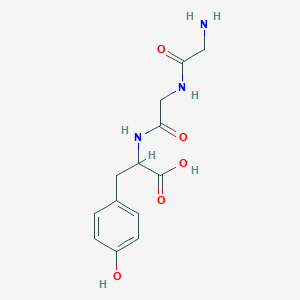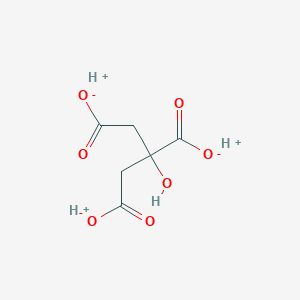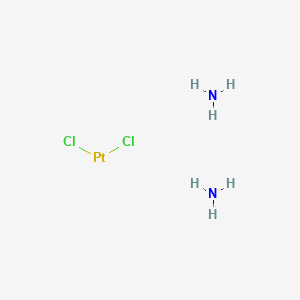
cisplatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
生化分析
Biochemical Properties
Cisplatin plays a crucial role in biochemical reactions by interacting with cellular macromolecules, primarily DNA. Upon entering the cell, this compound undergoes aquation, replacing its chloride ligands with water molecules, which allows it to form covalent bonds with DNA bases . This interaction leads to the formation of DNA adducts, primarily with guanine bases, causing DNA cross-linking and bending . These modifications inhibit DNA replication and transcription, ultimately triggering cell death . This compound also interacts with various proteins and enzymes, including high-mobility group (HMG) proteins, which recognize and bind to this compound-DNA adducts, further disrupting cellular processes .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces cytotoxicity by interfering with DNA replication and transcription, leading to apoptosis . This compound activates multiple signaling pathways, including the p53 pathway, which promotes cell cycle arrest and apoptosis . Additionally, this compound affects cellular metabolism by generating reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction . These effects are not limited to cancer cells, as this compound can also cause nephrotoxicity, neurotoxicity, and ototoxicity in normal cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key steps: cellular uptake, activation by aquation, DNA binding, and processing of DNA lesions . Upon entering the cell, this compound undergoes aquation, forming a reactive species that binds to DNA bases . This binding results in the formation of intra- and interstrand DNA cross-links, which distort the DNA helix and inhibit replication and transcription . The DNA damage triggers various cellular responses, including the activation of DNA repair pathways and apoptosis . This compound also interacts with proteins such as HMG and p53, which play critical roles in mediating its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces acute cytotoxicity by forming DNA adducts and generating ROS . Over time, cells may develop resistance to this compound through various mechanisms, including increased DNA repair, drug efflux, and detoxification . Long-term exposure to this compound can lead to chronic toxicity, affecting cellular functions such as mitochondrial activity and protein synthesis . Additionally, the stability and degradation of this compound can influence its efficacy and toxicity in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild cytotoxicity and apoptosis in cancer cells . Higher doses can cause severe toxicity, leading to multi-organ damage, including nephrotoxicity, hepatotoxicity, and neurotoxicity . In mice, repeated administration of this compound results in dose-dependent side effects, such as kidney damage and gastrointestinal toxicity . These findings highlight the importance of optimizing this compound dosage to balance its therapeutic efficacy and toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including nucleotide metabolism, urea cycle, and arginine and proline metabolism . Upon entering the cell, this compound undergoes aquation, forming reactive species that interact with DNA and proteins . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism . This compound also affects the redox balance by generating ROS, which can further influence metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins . The copper transporter 1 (CTR1) plays a significant role in this compound uptake in tumor cells, while the organic cation transporter 2 (OCT2) is involved in its renal uptake . This compound is also distributed to subcellular compartments, including the Golgi apparatus, lysosomes, and secretory vesicles . These transport mechanisms influence the localization and accumulation of this compound, affecting its efficacy and toxicity .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It primarily accumulates in the nucleus, where it forms DNA adducts and cross-links . This compound is also found in other organelles, such as the Golgi apparatus and lysosomes, where it can interact with proteins involved in vesicular trafficking . The localization of this compound to specific compartments is mediated by targeting signals and post-translational modifications, which direct it to its sites of action .
准备方法
顺铂是通过一系列涉及铂化合物的化学反应合成的。 一种常见的方法是用氨与四氯合铂(II)酸钾反应生成顺式-二氨二氯合铂(II) . 反应条件通常包括水溶液和受控温度,以确保形成所需的顺式异构体。 工业生产方法通常涉及使用类似反应途径的大规模合成,但优化条件以获得更高的产率和纯度 .
化学反应分析
科学研究应用
相似化合物的比较
属性
Key on ui mechanism of action |
Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |
|---|---|
CAS 编号 |
14913-33-8 |
分子式 |
Cl2H6N2Pt |
分子量 |
300.05 g/mol |
IUPAC 名称 |
azane;dichloroplatinum |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI 键 |
LXZZYRPGZAFOLE-UHFFFAOYSA-L |
SMILES |
N.N.Cl[Pt]Cl |
规范 SMILES |
N.N.Cl[Pt]Cl |
Key on ui other cas no. |
14913-33-8 |
物理描述 |
Yellow crystalline solid; [MSDSonline] |
Pictograms |
Corrosive; Irritant; Health Hazard |
溶解度 |
H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |
同义词 |
trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
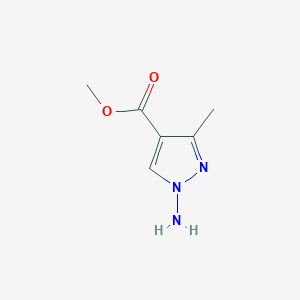
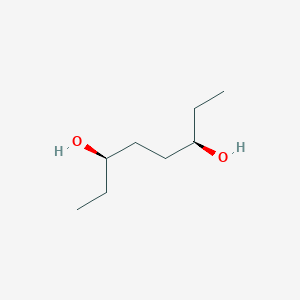
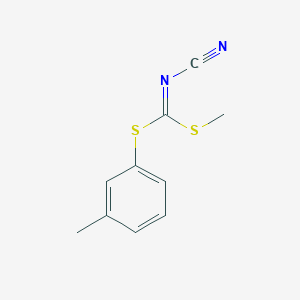
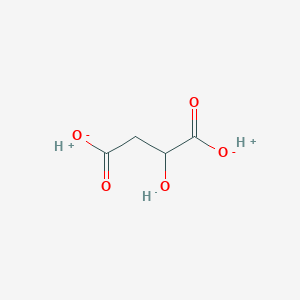

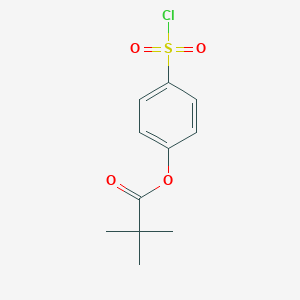
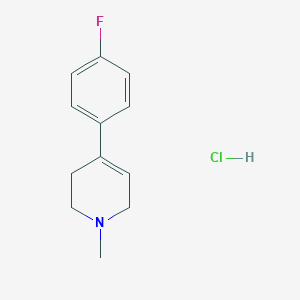
![spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]](/img/structure/B142065.png)

